(2R,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-3-phenylpropanoic acid
Overview
Description
(2R,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-3-phenylpropanoic acid is a racemic mixture of two enantiomers, (2R, 3S) and (2S, 3R), of Fmoc-beta-hydroxyphenylalanine. This compound is a derivative of phenylalanine, an essential amino acid, and is commonly used in peptide synthesis due to its unique structural properties. The Fmoc (9-fluorenylmethyloxycarbonyl) group is a protective group used in peptide synthesis to protect the amino group from unwanted reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-3-phenylpropanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of phenylalanine is protected using the Fmoc group. This is achieved by reacting phenylalanine with Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate.
Hydroxylation: The protected phenylalanine is then subjected to hydroxylation to introduce the hydroxyl group at the beta position. This can be achieved using various oxidizing agents such as osmium tetroxide or potassium permanganate.
Racemization: The hydroxylated product is then racemized to obtain the racemic mixture of (2R, 3S) and (2S, 3R) enantiomers.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-3-phenylpropanoic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide, pyridinium chlorochromate, osmium tetroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted phenylalanine derivatives.
Scientific Research Applications
(2R,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-3-phenylpropanoic acid has several scientific research applications, including:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins. The Fmoc group protects the amino group during peptide bond formation.
Medicinal Chemistry: It is used in the design and synthesis of peptide-based drugs and inhibitors.
Biological Studies: It is used in the study of enzyme-substrate interactions and protein folding.
Industrial Applications: It is used in the production of synthetic peptides for research and therapeutic purposes.
Mechanism of Action
The mechanism of action of (2R,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-3-phenylpropanoic acid involves its incorporation into peptides and proteins. The Fmoc group protects the amino group during peptide synthesis, allowing for the selective formation of peptide bonds. The hydroxyl group at the beta position can participate in hydrogen bonding and other interactions, influencing the structure and function of the resulting peptides and proteins.
Comparison with Similar Compounds
Similar Compounds
Fmoc-beta-hydroxyvaline: Similar to Fmoc-beta-hydroxyphenylalanine but with a valine side chain instead of a phenylalanine side chain.
Fmoc-beta-methylphenylalanine: Similar to Fmoc-beta-hydroxyphenylalanine but with a methyl group at the beta position instead of a hydroxyl group.
Fmoc-beta-fluorophenylalanine: Similar to Fmoc-beta-hydroxyphenylalanine but with a fluorine atom at the beta position instead of a hydroxyl group.
Uniqueness
(2R,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-3-phenylpropanoic acid is unique due to the presence of the hydroxyl group at the beta position, which can participate in hydrogen bonding and other interactions. This makes it a valuable building block in peptide synthesis and medicinal chemistry.
Properties
IUPAC Name |
(2R,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-3-phenylpropanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO5/c26-22(15-8-2-1-3-9-15)21(23(27)28)25-24(29)30-14-20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)20/h1-13,20-22,26H,14H2,(H,25,29)(H,27,28)/t21-,22+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPEAXWJZGLFDFI-YADHBBJMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H]([C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20373288 | |
Record name | AC1MBT0F | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20373288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
487060-72-0 | |
Record name | AC1MBT0F | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20373288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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